molecular formula C19H20N2O5 B11016014 Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11016014
M. Wt: 356.4 g/mol
InChI Key: DWUPONMPXODFJM-UHFFFAOYSA-N
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Description

Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate is an organic compound that belongs to the class of carbamates It is characterized by a complex structure that includes a nitrobenzoate moiety, a butyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group. Finally, the esterification of the carboxylic acid group with methanol yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide.

Major Products Formed

    Oxidation: Formation of 3-[butyl(phenyl)carbamoyl]-5-aminobenzoate.

    Reduction: Formation of 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoic acid.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenylcarbamoyl group may also interact with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[butyl(phenyl)carbamoyl]-4-nitrobenzoate
  • Ethyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[butyl(phenyl)carbamoyl]-5-aminobenzoate

Uniqueness

Methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the phenylcarbamoyl group at the 3-position allows for specific interactions and reactivity that are not observed in similar compounds with different substitution patterns.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[butyl(phenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C19H20N2O5/c1-3-4-10-20(16-8-6-5-7-9-16)18(22)14-11-15(19(23)26-2)13-17(12-14)21(24)25/h5-9,11-13H,3-4,10H2,1-2H3

InChI Key

DWUPONMPXODFJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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